molecular formula C11H16N2O B13164436 2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13164436
M. Wt: 192.26 g/mol
InChI Key: LNRHALGDNXMEGX-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a fused pyridine-pyrimidinone core. This scaffold is notable for its structural complexity and pharmacological relevance. The compound’s core structure (pyrido[1,2-a]pyrimidin-4-one) is shared with several bioactive molecules, including antipsychotics like risperidone and mast cell stabilizers like pemirolast . The 2-(propan-2-yl) substituent likely modulates lipophilicity and steric effects, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Synthetic routes for analogous pyrido[1,2-a]pyrimidin-4-ones often involve cyclization reactions, such as Pictet-Spengler condensations or Ullmann-type couplings, as seen in related derivatives . Structural characterization typically employs X-ray crystallography, facilitated by programs like SHELX for refinement .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-propan-2-yl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H16N2O/c1-8(2)9-7-11(14)13-6-4-3-5-10(13)12-9/h7-8H,3-6H2,1-2H3

InChI Key

LNRHALGDNXMEGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)N2CCCCC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method involves the nucleophilic substitution reaction of 2-chloropyrimidine with isopropylamine under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, catalyst-free synthesis methods have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Isopropylamine in ethanol under reflux conditions.

Major Products Formed

Scientific Research Applications

Synthesis and Derivatives

2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be synthesized through several methods, enabling the creation of various substituted derivatives with differing biological activities and properties.

Structural Analogs and Their Activities:

Compound NameStructural FeaturesBiological Activity
7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-oneMethyl group at the 7th positionSimilar antimicrobial activity
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneChlorinated derivativeIntermediate in risperidone synthesis
3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidinyl]ethyl}-6,7,8,9-tetrahydro-2-methyl-pyrido[1,2-a]pyrimidin-4-oneFluorinated piperidine derivativeAntipsychotic properties

The specific substitution pattern of 2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one allows it to undergo various reactions, making it a unique compound.

Potential Applications

  • Cosmetics: Polymers, including synthetic, semi-synthetic, and natural ones, are used in cosmetics for their biocompatibility, safety, and eco-friendly nature . They can be used in makeup, skincare, and haircare products as modifiers and stabilizers .
  • Pharmaceuticals: The compound is used as a building block in synthesizing complex heterocyclic compounds, leading to potential applications in creating new pharmaceuticals. For example, a chlorinated derivative is an intermediate in risperidone synthesis, and a fluorinated piperidine derivative shows antipsychotic properties.
  • Antimicrobial Research: Preliminary investigations suggest the compound may have antimicrobial activity by interfering with bacterial cellular processes. Understanding these interactions is crucial for optimizing its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[1,2-a]pyrimidin-4-one scaffold is versatile, with modifications at positions 2, 3, 7, and 9 significantly altering biological activity. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Name Substituents/Modifications Key Properties/Applications Reference
Target Compound 2-(Propan-2-yl) Structural analog; potential CNS activity
Risperidone 2-Methyl, 3-(piperazine-ethyl) Antipsychotic (D2/5-HT2A antagonist)
Pemirolast 3-(Tetrazol-5-yl), 9-Methyl Mast cell stabilizer (anti-allergic)
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one 3-Chloro Intermediate for halogenated derivatives
7-Hydroxy-2-methyl derivatives 7-Hydroxy, 2-Methyl Enhanced solubility; metabolite of risperidone
Pyrido[1,2-a]pyrimidin-4-ones with sulfonylpiperazine 3-(Sulfonyl-piperazine-ethyl) Anticancer activity (IC50: 1–10 µM)
Deuterated pemirolast analogs R1–R8: H/D substitutions Improved metabolic stability (isotope effect)
Aldose reductase inhibitors 2-Phenyl, 3/4-methoxy/hydroxy Enzyme inhibition (IC50: 0.1–5 µM)

Key Findings from Comparative Studies

Substituent Effects on Bioactivity

  • 2-Position Modifications : Alkyl groups (e.g., methyl, propan-2-yl) enhance lipophilicity, favoring CNS penetration (e.g., risperidone) . Halogens (e.g., Cl at position 3) improve electrophilicity, aiding further functionalization .
  • 7/9-Position Functionalization : Piperazine or piperidine groups (e.g., in risperidone derivatives) confer receptor affinity, while hydroxy groups (e.g., 7-OH) increase polarity and reduce toxicity .

Synthetic Accessibility

  • Halogenated derivatives (e.g., 3-chloro) are synthesized via N-halosuccinimide reactions in refluxing CCl4 (86% yield) .
  • Piperazine-linked analogs require nucleophilic substitutions with sulfonyl chlorides, achieving moderate yields (50–70%) .

Pharmacological Profiles Antipsychotics: Risperidone derivatives exhibit nanomolar affinity for dopamine and serotonin receptors, attributed to the 3-(piperazine-ethyl) side chain . Anticancer Agents: Sulfonylpiperazine derivatives show selective cytotoxicity against breast cancer cell lines (MCF-7, IC50: 1.2 µM) via apoptosis induction . Aldose Reductase Inhibitors: Methoxy/hydroxy substitutions on the 2-phenyl ring enhance inhibitory potency (IC50: 0.1 µM) and antioxidant capacity .

Deuterium Isotope Effects

  • Deuterium-enriched pemirolast analogs demonstrate prolonged half-lives due to reduced CYP450-mediated metabolism, without increased toxicity .

Biological Activity

2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one, also known as 6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 2060009-12-1), is a heterocyclic compound with a pyridopyrimidine structure. Its unique molecular configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C12_{12}H18_{18}N2_2O
  • Molecular Weight : 206.28 g/mol
  • Structural Features : The compound features a methyl group at the 6-position and an isopropyl group at the 2-position of the pyridopyrimidine ring system. This substitution pattern is crucial for its biological activity.

Biological Activities

Research indicates that 6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one exhibits various biological activities:

  • Anticancer Properties :
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro tests have shown activity against several cancer cell lines, including M-Hela cells. The compound's ability to suppress cancer growth is attributed to its interaction with specific molecular targets involved in tumorigenesis .
    Cell LineIC50 (µM)Reference
    M-Hela<10
    A375<5
    HCT116<15
    • The mechanism of action may involve radical pathways or the inhibition of enzymes critical for cancer cell survival.
  • Anti-inflammatory Activity :
    • The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes. This activity suggests its utility in treating inflammatory diseases .
  • Antibacterial Effects :
    • Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria. For instance, certain derivatives showed over 90% inhibition against E. coli at specific concentrations .
    Bacterial Strain% Inhibition at 50 µg/mLReference
    E. coli94.5
    P. aeruginosa67.3

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of a series of pyridopyrimidine derivatives on human cancer cell lines. The results indicated that compounds similar to 6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one displayed lower IC50 values under hypoxic conditions compared to normoxic conditions, suggesting enhanced efficacy in tumor microenvironments .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on the anti-inflammatory properties of pyridopyrimidine derivatives, it was found that these compounds could effectively inhibit COX-1 and COX-2 enzymes in vitro. This inhibition correlated with reduced production of inflammatory mediators in cell culture models .

Q & A

Q. What are efficient synthetic routes for 2-(Propan-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, and how can alkylation conditions be optimized?

Methodological Answer: A robust approach involves phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) as a catalyst and potassium carbonate as a base. Alkylation of the parent pyridopyrimidinone scaffold with isopropyl halides under solid-liquid PTC conditions yields the 2-(propan-2-yl) derivative. Key parameters include:

  • Reagents: Alkyl halides (e.g., isopropyl bromide) in a 1:1.2 molar ratio to the substrate.
  • Solvent: Dichloromethane or toluene under reflux (40–60°C).
  • Catalyst: TBAB (5–10 mol%) with vigorous stirring for 6–12 hours.
    Yields typically range from 65–80%, with purity confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v).
  • Spectroscopy:
    • NMR: 1^1H NMR (DMSO-d6) should show characteristic signals: δ 1.2–1.4 ppm (isopropyl CH3), δ 4.3–4.5 ppm (pyrimidinone CH2), and δ 7.8–8.1 ppm (pyridine protons).
    • HRMS: Expected molecular ion [M+H]+ at m/z 235.11 (C11H15N2O+) .
  • X-ray Crystallography: For absolute configuration confirmation, SHELXL refinement of single crystals (e.g., grown in ethanol/water) is recommended .

Advanced Research Questions

Q. How do substituent modifications at the 2-position affect biological activity, particularly in enzyme inhibition?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Isopropyl Group (2-position): Enhances lipophilicity, improving membrane permeability. Compare with phenyl or benzyl analogs, which show reduced solubility but higher aldose reductase (ALR2) inhibition (IC50 < 1 µM vs. 2–5 µM for isopropyl).
  • Hydroxyl Groups: Introducing hydroxyls at positions 6 or 9 (e.g., via epoxidation or oxidation) increases ALR2 binding affinity by forming hydrogen bonds with catalytic residues (Tyr48, His110). Methylation of hydroxyls abolishes activity, confirming their pharmacophoric necessity .

Q. What computational strategies predict the binding mode of this compound to aldose reductase?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Glide with the ALR2 crystal structure (PDB: 1AH3). Protonate the protein at pH 7.4 and assign partial charges via AMBER forcefield.
  • Key Interactions:
    • Pyridopyrimidinone core forms π-π stacking with Trp111.
    • Isopropyl group occupies a hydrophobic pocket near Leu300.
    • Solvent-accessible hydroxyls (if present) interact with Asp43.
      Validate results with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess stability of the ligand-protein complex .

Q. How can analytical methods resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from impurities or stereochemical variations. Mitigation strategies include:

  • Impurity Profiling: LC-MS/MS (Q-TOF) to detect trace intermediates (e.g., unreacted 2-chloromethyl precursor, <0.1% threshold) .
  • Enantiomeric Purity: Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to separate enantiomers, as ALR2 inhibition is stereospecific .
  • Biological Replicates: Use ≥3 independent assays (e.g., ALR2 inhibition via NADPH depletion) with positive controls (e.g., epalrestat) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

  • Byproduct Formation: Competing O- vs. N-alkylation can occur. Mitigate via:
    • Temperature Control: Lower reaction temperatures (25°C) favor N-alkylation.
    • Solvent Optimization: Polar aprotic solvents (DMF) increase nucleophilicity of the pyrimidinone nitrogen .
  • Catalyst Recycling: TBAB recovery via aqueous extraction (3× water washes) reduces costs.
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress by tracking carbonyl (C=O) peak intensity at 1680–1700 cm⁻¹ .

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